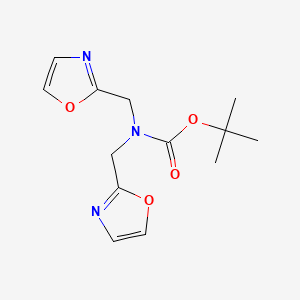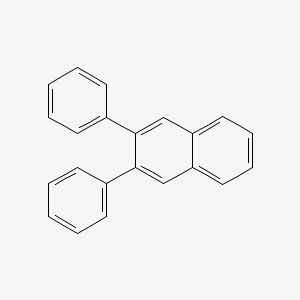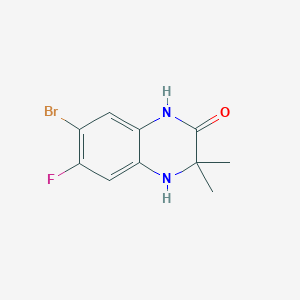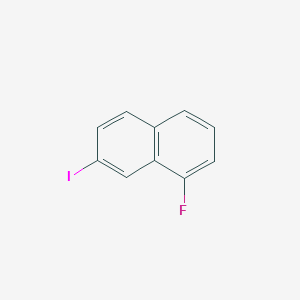
tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features a tert-butyl carbamate group attached to an indole ring, which is further substituted with a formyl group at the 3-position and a methyl group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields 3-formyl-4-bromo-1H-indole.
Protection: The formylated indole is then protected with tert-butyl carbamate to form the desired compound.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex indole derivatives.
Catalysis: Employed in catalytic reactions due to its unique structure.
Biology:
Biological Activity: Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals targeting various diseases.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of tert-Butyl (3-formyl-4-methyl-1H-indol-7-yl)carbamate is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. The formyl group and the indole ring are likely involved in these interactions, contributing to the compound’s biological activity.
類似化合物との比較
tert-Butyl (3-formyl-4-hydroxyphenyl)carbamate: Similar structure but with a hydroxy group instead of a methyl group.
tert-Butyl (3-formyl-4-ethyl-1H-indol-7-yl)carbamate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness:
特性
CAS番号 |
289483-85-8 |
|---|---|
分子式 |
C15H18N2O3 |
分子量 |
274.31 g/mol |
IUPAC名 |
tert-butyl N-(3-formyl-4-methyl-1H-indol-7-yl)carbamate |
InChI |
InChI=1S/C15H18N2O3/c1-9-5-6-11(17-14(19)20-15(2,3)4)13-12(9)10(8-18)7-16-13/h5-8,16H,1-4H3,(H,17,19) |
InChIキー |
MZPMRRAPFVVVDI-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CNC2=C(C=C1)NC(=O)OC(C)(C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-((tert-Butoxycarbonyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11845453.png)



![2-Naphthalenol, 1-[[(3,4-dimethylphenyl)imino]methyl]-](/img/structure/B11845489.png)
![1-{3-[(2,3-Dihydro-1H-inden-2-yl)oxy]-4-methoxyphenyl}ethan-1-one](/img/structure/B11845494.png)


![4-chloro-1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11845519.png)
![3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one](/img/structure/B11845522.png)

![1,7-Diphenyl-6-oxa-4,8-diazaspiro[2.5]oct-7-en-5-one](/img/structure/B11845540.png)
![(4Ar,4bs,6as,9as,9bs,11ar)-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B11845547.png)
